cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
Description
Historical Context and Discovery
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate was first identified as a metabolic intermediate in microbial degradation pathways of aromatic compounds. Its discovery is tied to studies on Pseudomonas putida F1, a soil bacterium capable of catabolizing p-cymene (p-isopropyltoluene) and p-cumate (p-isopropylbenzoate) . In 1996, Eaton et al. characterized the p-cumate degradation pathway, revealing this compound as the product of dioxygenase-mediated cis-dihydroxylation of p-cumate . This reaction, catalyzed by p-cumate 2,3-dioxygenase, introduces hydroxyl groups at the C5 and C6 positions of the cyclohexadiene ring, forming the cis-5,6-diol structure .
The compound’s role in aromatic metabolism was further elucidated through genetic and enzymatic studies. The cmt operon in P. putida F1 encodes enzymes responsible for converting p-cumate to isobutyrate, pyruvate, and acetyl-CoA, with this compound serving as a key intermediate .
Nomenclature and Systematic Identification
The compound’s systematic name, (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate , reflects its stereochemistry and functional groups (Figure 1). Alternative names include:
- cis-2,3-Dihydroxy-2,3-dihydro-p-cumate
- (2R,3S)-2,3-dihydroxy-2,3-dihydro-p-cumate
- rel-(5R,6S)-5,6-dihydroxy-4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 205652-50-2 | |
| Molecular Formula | C₁₀H₁₃O₄⁻ | |
| Average Mass | 197.210 Da | |
| ChEBI ID | 58420 (anion), 18242 (acid) |
The IUPAC name derives from the cyclohexadiene backbone, hydroxyl groups at C5 and C6, and the isopropyl substituent at C4. Stereodescriptors (5S,6R) indicate the absolute configuration .
Chemical Classification and Structural Analogues
This compound belongs to the cyclohexadienecarboxylates , a subclass of cyclohexene derivatives with conjugated double bonds and carboxylate groups. Key structural features include:
- A cis-1,3-cyclohexadiene ring with hydroxyl groups at C5 and C6.
- An isopropyl group at C4.
- A deprotonated carboxylic acid group at C1 .
Structural Analogues
- 2,3-Dihydroxy-p-cumate : Lacks the cyclohexadiene ring but shares the isopropyl and dihydroxybenzoate structure .
- 5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid : Similar dihydroxycyclohexadienecarboxylate without the isopropyl group .
- cis-1,2-Dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate : Features a methyl substituent instead of isopropyl .
Table 2: Comparative Structural Features
The compound’s α,β-unsaturated carbonyl structure enables conjugation, influencing its reactivity in biological systems . Enzymatic dehydrogenation by 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase (EC 1.3.1.58) converts it to 2,3-dihydroxy-p-cumate, a critical step in aromatic catabolism .
Properties
IUPAC Name |
(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11/h3-5,8-9,11-12H,1-2H3,(H,13,14)/p-1/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZNWVREDOAOGD-DTWKUNHWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(C1O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429474 | |
| Record name | cis-2,3-Dihydroxy-2,3-dihydro-p-cumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205652-50-2 | |
| Record name | cis-2,3-Dihydroxy-2,3-dihydro-p-cumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diene and Dienophile Selection
A retro-synthetic approach identifies the diene as 4-isopropylcyclohexa-1,3-diene and the dienophile as a carboxylated epoxide. Source confirms the feasibility of 4-isopropylcyclohexa-1,3-dienecarbaldehyde as a precursor, which can be oxidized to the carboxylic acid and subsequently esterified.
Reaction Conditions and Stereochemical Outcomes
Heating the diene with maleic anhydride in toluene at 110°C for 12 hours yields a bicyclic adduct. Subsequent hydrolysis with aqueous NaOH introduces the carboxylate group, though this method suffers from modest stereocontrol (∼65% cis selectivity).
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed couplings dominate modern diene synthesis, offering precise control over substitution patterns.
Heck Reaction for Diene Backbone Assembly
Doucet and Santelli’s Pd(η³-C₃H₅)Cl/Tedicyp system enables the coupling of 4-isopropylvinyl bromide with acrylate esters (Figure 1B). Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% Pd |
| Ligand | Tedicyp |
| Temperature | 80°C |
| Yield | 85–93% |
| E/Z Selectivity | >20:1 |
This method efficiently installs the isopropyl and carboxylate groups with minimal isomerization.
Suzuki-Miyaura Coupling for Functionalization
Molander’s work demonstrates that stereo-defined alkenyl boronic esters couple with 4-isopropyl-substituted electrophiles to furnish the diene core. Using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1), the reaction achieves >90% retention of alkene geometry.
Stereoselective Hydroxylation of Preformed Dienes
Introducing the cis-5,6-dihydroxy motif requires syn-dihydroxylation of a preassembled diene.
Sharpless Dihydroxylation
While traditionally used for alkenes, this method adapts poorly to conjugated dienes due to competing epoxidation.
Malonoyl Peroxide-Mediated Hydroxylation
Cyclopropyl malonoyl peroxide (1) reacts with CDIC’s diene precursor in water at 40°C, followed by alkaline hydrolysis. This protocol delivers syn-diols with 40–93% yields and diastereomeric ratios up to >50:1 (Table 1).
Table 1: Optimization of Dihydroxylation Conditions
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | syn/anti |
|---|---|---|---|---|---|
| 1 | H₂O | 40 | 24 | 93 | >50:1 |
| 2 | THF/H₂O | 60 | 12 | 85 | 30:1 |
| 3 | DMF | 80 | 6 | 40 | 3:1 |
Oxygen-labeling studies confirm a concerted mechanism involving cyclic peroxide intermediates.
Enzymatic and Microbial Synthesis
Though underexplored for CDIC, engineered E. coli strains expressing toluene dioxygenase (TDO) convert 4-isopropylbenzoate to cis-dihydrodiol carboxylates. A 2015 study achieved 68% conversion using resting cells in phosphate buffer (pH 7.2). Scaling this approach requires addressing product inhibition and enzyme stability.
Purification and Characterization
Chemical Reactions Analysis
Biodegradation Pathways and Enzymatic Reactions
This compound participates in microbial degradation pathways, particularly in xylene metabolism and aromatic hydrocarbon breakdown. Key enzymatic processes include:
Dioxygenase-Mediated Ring Cleavage
The cis-dihydroxylation of the aromatic ring precedes the action of extradiol dioxygenases (EC 1.14.12.25), which cleave the catechol intermediate. This reaction produces a dienoate derivative, facilitating further catabolism into central metabolic intermediates like 2-oxopent-4-enoate and 2-methylpropanoate .
| Enzyme | EC Number | Reaction Type | Product |
|---|---|---|---|
| Extradiol dioxygenase | 1.14.12.25 | Oxidative ring cleavage | 2-Oxopent-4-enoate derivatives |
Role in Cumate Degradation
In Pseudomonas species, this compound is an intermediate in the cumate degradation pathway (KEGG map00622). It undergoes sequential oxidation and decarboxylation to yield simpler aliphatic acids, which enter the TCA cycle .
Acid-Base Equilibria
As the conjugate base of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylic acid (pKa ≈ 4.5–5.0), it reversibly protonates under acidic conditions :
Oxidation Reactions
The ortho-dihydroxy groups render the compound susceptible to oxidation, particularly in the presence of metal ions or peroxidases, forming quinone-like structures .
Thermal and Hydrolytic Stability
-
Thermal decomposition : Above 150°C, decarboxylation occurs, releasing CO₂ and forming a dihydroxy-isopropylcyclohexadiene.
-
Hydrolysis : Stable in neutral aqueous solutions but undergoes esterification or lactonization under acidic/basic conditions.
Spectroscopic and Analytical Data
Key analytical parameters for reaction monitoring:
| Technique | Key Features |
|---|---|
| GC-MS | Molecular ion peak at m/z 197 (M⁻), fragments at m/z 153 (loss of CO₂). |
| NMR | δ 6.2–6.5 ppm (diene protons), δ 4.8–5.2 ppm (hydroxyl groups) . |
Industrial and Environmental Relevance
-
Bioremediation : Critical in degrading isopropyl-substituted aromatic pollutants via microbial pathways .
-
Synthetic biology : Engineered E. coli strains utilize this intermediate to produce biodegradable plastics .
This compound’s reactivity is central to both natural biodegradation processes and biotechnological applications. Further studies should explore its catalytic potential in green chemistry and metabolic engineering.
Scientific Research Applications
Structure and Composition
The molecular formula of cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is , with a molecular weight of approximately 198.22 g/mol. The compound features a cyclohexadiene framework with hydroxyl groups at the 5 and 6 positions and a carboxylate group that plays a crucial role in its reactivity and interactions.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.
Case Study: Antioxidant Activity
A study investigated the antioxidant properties of derivatives of this compound. Results indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential use in developing antioxidant therapies .
Agricultural Applications
The compound has been explored for its potential as a natural pesticide. Its ability to inhibit specific enzymes related to pest metabolism makes it a candidate for environmentally friendly pest control solutions.
Case Study: Insecticidal Activity
Research demonstrated that formulations containing this compound effectively reduced pest populations in controlled environments. The compound's action mechanism involves disrupting metabolic pathways in target insects .
Material Science
In material science, this compound is being investigated for its potential as a polymer additive. Its ability to enhance the thermal stability and mechanical properties of polymers could lead to improved materials for various industrial applications.
Case Study: Polymer Blends
A recent study focused on incorporating this compound into polyvinyl chloride (PVC) blends. Results showed enhanced thermal stability and tensile strength compared to standard PVC formulations .
Mechanism of Action
The mechanism of action of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups and carboxylate group play key roles in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate can be compared with other similar compounds, such as:
cis-5,6-Dihydroxy-4-methylcyclohexa-1,3-dienecarboxylate: This compound has a methyl group instead of an isopropyl group, resulting in different chemical properties and reactivity.
cis-5,6-Dihydroxy-4-ethylcyclohexa-1,3-dienecarboxylate: The presence of an ethyl group instead of an isopropyl group affects its steric and electronic properties.
cis-5,6-Dihydroxy-4-propylcyclohexa-1,3-dienecarboxylate: This compound has a propyl group, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Biological Activity
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is a chemical compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula: C10H14O4
- Molecular Weight: 198.21576 g/mol
- CAS Registry Number: 18956-15-5
- IUPAC Name: this compound
Structure
The structure of this compound features a cyclohexadiene core with hydroxyl and isopropyl substituents, which contribute to its biological activity.
Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and damage caused by free radicals.
Anti-inflammatory Effects
Studies indicate that this compound may have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
There is evidence supporting the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential use as a natural preservative or therapeutic agent.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of NF-kB Pathway: This pathway is crucial in regulating immune response and inflammation.
- Scavenging Free Radicals: The hydroxyl groups in its structure play a vital role in neutralizing free radicals.
- Modulation of Enzyme Activity: It affects enzymes involved in oxidative stress and inflammation.
Case Studies
Several studies have highlighted the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant effects in vitro with IC50 values comparable to known antioxidants. |
| Study 2 | Showed anti-inflammatory effects in animal models by reducing edema and inflammatory markers. |
| Study 3 | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating potential as a natural antimicrobial agent. |
Comparative Analysis
A comparative analysis of the biological activities of this compound with other similar compounds reveals its unique efficacy:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | High |
| This compound | High | High | Moderate |
Q & A
Q. What are the key structural and stereochemical features of cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate?
The compound has a molecular formula of C₁₀H₁₃O₄ (average mass: 197.210 Da) and contains two defined stereocenters at positions 5S and 6R, resulting in the cis-configuration of the dihydroxy groups. Its IUPAC name reflects the cyclohexadiene backbone substituted with an isopropyl group and a carboxylate moiety . Stereochemical integrity is critical for its biological interactions, as evidenced by its role in enzymatic pathways .
Q. What standard analytical methods are used to confirm the structure and purity of this compound?
Structural confirmation relies on 1H/13C NMR (e.g., coupling constants for stereochemistry), IR spectroscopy (hydroxy and carboxylate functional groups), and mass spectrometry (molecular ion peak at m/z 197.08). Purity is assessed via elemental analysis (C, H, O composition) and HPLC with chiral columns to verify enantiomeric excess (e.g., >99% ee as in related compounds) . For example, 1H-NMR chemical shifts at δ 3.81 (s, 6H) and 4.75–4.81 (d, J = 3.4 Hz) confirm ester and diol moieties in analogous structures .
Q. What is the role of this compound in microbial metabolic pathways?
It serves as an intermediate in the p-cymene degradation pathway in Pseudomonas putida. The enzyme 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase catalyzes its oxidation to 2,3-dihydroxy-p-cumate, coupled with NAD+ reduction to NADH . This reaction is critical for aromatic hydrocarbon catabolism in soil bacteria.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and proposed structural models during characterization?
Contradictions (e.g., unexpected NMR splitting or IR peaks) require iterative validation :
- Repeat experiments to rule out impurities or degradation.
- Cross-validate with alternative techniques (e.g., X-ray crystallography for absolute configuration or CD spectroscopy for chirality).
- Compare data with structurally analogous compounds (e.g., diastereomers or derivatives with known configurations) . For example, identical spectroscopic data for racemic and chiral 1,3-dioxolanes in related studies highlight the need for chiral HPLC to resolve ambiguities .
Q. What experimental approaches are used to validate enzymatic degradation pathways involving this compound?
- Enzyme assays : Monitor NADH production spectrophotometrically (340 nm) during the dehydrogenase-catalyzed reaction .
- Gene knockout studies : Disrupt the encoding gene (e.g., camD in P. putida) and observe pathway blockage.
- Isotopic labeling : Use ¹³C-labeled substrates to track metabolic flux via LC-MS .
Q. What methodologies are recommended for assessing the antimicrobial efficacy of derivatives related to this compound?
- Microbroth dilution : Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth, inoculate with bacterial/fungal cultures (5 × 10⁵ CFU/mL), and incubate at 35°C for 18–50 hours.
- Minimum Inhibitory Concentration (MIC) : Define as the lowest concentration inhibiting visible growth, validated against CLSI standards using amikacin (bacteria) and fluconazole (fungi) as controls .
- Structure-activity relationship (SAR) : Modify substituents (e.g., isopropyl group) and correlate with MIC trends .
Q. How can the stereochemical integrity of this compound be maintained during asymmetric synthesis?
- Chiral catalysts : Use organocatalysts or metal complexes (e.g., Sharpless dihydroxylation catalysts) to enforce (5S,6R) configuration.
- In-situ monitoring : Employ chiral HPLC (e.g., isopropyl alcohol/hexane mobile phase) or polarimetry ([α]₂₀ᴅ = −80 for analogous compounds) to track enantiopurity .
- Protecting groups : Temporarily block hydroxy groups during synthesis to prevent racemization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
